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molecular formula C10H10N2O B8802304 1-Isoquinolinamine, 7-methoxy- CAS No. 42398-75-4

1-Isoquinolinamine, 7-methoxy-

Cat. No. B8802304
M. Wt: 174.20 g/mol
InChI Key: DFGBZXMIKBTZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06194409B1

Procedure details

The procedure described to prepare 7-methoxyisoquinolin-1-ylamine was used to convert 15.3 g of 4-chloro-furo[3,2-c]pyridine into 12.2 g of the title compound as a brownish solid. m.p. 122-124° C.; EI-MS: 134 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][N:9]=[C:10]2[NH2:13])=CC=1.ClC1C2C=COC=2C=CN=1>>[O:2]1[C:6]2[CH:7]=[CH:8][N:9]=[C:10]([NH2:13])[C:11]=2[CH:12]=[CH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C=CN=C(C2=C1)N
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
ClC1=NC=CC2=C1C=CO2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C=CC=2C(=NC=CC21)N
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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